molecular formula C17H13ClN4.2HCl B1191873 Liarozole dihydrochloride

Liarozole dihydrochloride

Numéro de catalogue: B1191873
Poids moléculaire: 381.69
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cytochrome P450 inhibitor. Inhibits several cytochrome P450 enzymes including aromatase (CYP19) and retinoic acid 4-hydroxylase (CYP26). Blocks retinoic acid metabolism (retinoic acid metabolism blocking agent, RAMBA). Displays antitumor activity against androgen-dependent and independent rat prostate carcinomas.

Applications De Recherche Scientifique

Introduction to Liarozole Dihydrochloride

This compound is a novel compound classified as a retinoic acid metabolism-blocking agent (RAMBA). It primarily functions by inhibiting cytochrome P450 enzymes, particularly those involved in the metabolism of retinoic acid, which is crucial for various biological processes including cell growth, differentiation, and apoptosis. This compound has garnered attention for its potential applications in dermatology and oncology.

Dermatological Applications

Lamellar Ichthyosis Treatment
Liarozole has been investigated as a treatment option for lamellar ichthyosis, a severe skin condition characterized by abnormal keratinization. A phase II/III clinical trial demonstrated that oral liarozole (75 mg and 150 mg) improved skin scaling and quality of life metrics in patients compared to placebo, although statistical significance was not achieved due to a small sample size. The study highlighted that liarozole was well tolerated among participants .

Antitumoral Properties

Inhibition of Cancer Cell Proliferation
Liarozole exhibits antitumoral effects, particularly against breast cancer cells. Research indicates that liarozole enhances the antiproliferative effects of all-trans-retinoic acid on MCF-7 human breast cancer cells. When combined with retinoic acid, liarozole significantly inhibited cell growth by reducing the metabolism of retinoic acid, leading to increased levels of the active compound within the cells .

Colon Cancer Research
In studies focused on colorectal cancer, liarozole's ability to inhibit colonosphere formation was noted, suggesting its potential role in reducing tumorigenesis in this context .

Mechanistic Insights

Cytochrome P450 Inhibition
Liarozole acts as an inhibitor of several cytochrome P450 enzymes, including CYP26 and CYP19 (aromatase). By blocking these enzymes, liarozole prevents the metabolic degradation of retinoic acid, thereby increasing its bioavailability and enhancing its biological effects . This mechanism underpins many of its therapeutic applications.

In Vivo Studies

Effects on Skin Responses
In vivo studies have shown that liarozole can amplify skin responses to retinoids. For instance, when used alongside retinoic acid or all-trans-retinol, liarozole induced epidermal thickening and erythema—responses typically associated with higher doses of retinoids alone . This suggests that liarozole may enhance the efficacy of existing retinoid therapies.

Data Summary

Application Area Study Type Key Findings
Lamellar IchthyosisPhase II/III Clinical TrialImproved scaling and quality of life; well tolerated; primary endpoint not statistically significant due to small sample size .
Breast CancerIn Vitro StudyLiarozole enhances antiproliferative effects of all-trans-retinoic acid on MCF-7 cells; inhibits metabolism of retinoic acid .
Colon CancerIn Vitro StudyDecreased colonosphere formation with increased liarozole concentrations .
Skin Response AmplificationIn Vivo StudyAmplified responses to retinoids; increased epidermal thickness and erythema observed when combined with low-dose retinoids .

Propriétés

Formule moléculaire

C17H13ClN4.2HCl

Poids moléculaire

381.69

Synonymes

Alternative Name: R-75251

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.